Cuscohygrine

Beschreibung

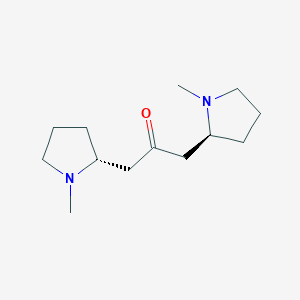

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBIACKKLGVLFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC(=O)CC2CCCN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cuscohygrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

454-14-8 | |

| Record name | Cuscohygrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 - 41 °C | |

| Record name | Cuscohygrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Cuscohygrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuscohygrine is a pyrrolidine alkaloid naturally occurring in various plants, most notably the coca plant (Erythroxylum coca) and members of the Solanaceae family. As a secondary metabolite, it co-exists with more potent alkaloids like cocaine and atropine. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its molecular composition, stereochemistry, and key physicochemical properties. Detailed experimental protocols for its isolation and synthesis are presented, alongside a summary of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a symmetrical molecule characterized by two N-methylpyrrolidine rings linked by a three-carbon chain containing a central ketone group.[1] Its systematic IUPAC name is 1-[(2R)-1-Methylpyrrolidin-2-yl]-3-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one. The presence of two chiral centers at the C-2 position of each pyrrolidine ring gives rise to different stereoisomers. The meso form, where the two chiral centers have opposite configurations (R and S), is commonly referred to as this compound.

The molecule is an oily liquid at room temperature and is soluble in water.[1] It can be distilled under vacuum without decomposition and is known to form a crystalline trihydrate which melts at 40–41 °C.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₄N₂O | [2][] |

| Molecular Weight | 224.34 g/mol | [2][] |

| CAS Number | 454-14-8 | [2] |

| Appearance | Oily liquid | [1] |

| Melting Point | 40–41 °C (trihydrate) | [1] |

| Boiling Point | 169-170 °C at 23 mmHg | [4] |

| 152 °C at 14 mmHg | [4] | |

| 118-125 °C at 2 mmHg | [4] | |

| Solubility | Soluble in water, alcohol, ether, benzene | [1][4] |

| Refractive Index (n D²⁰) | 1.4832 | [4] |

| Density (d₄²⁰) | 0.9733 | [4] |

Experimental Protocols

Isolation of this compound from Erythroxylum coca Leaves

The following is a general protocol for the extraction and isolation of this compound from coca leaves, based on classical alkaloid extraction principles.

Materials:

-

Dried and powdered coca leaves

-

10% Sodium carbonate solution

-

Diethyl ether

-

5% Hydrochloric acid

-

20% Sodium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography column (silica gel)

-

Elution solvents (e.g., chloroform/methanol mixtures)

Procedure:

-

Basification and Extraction: The powdered coca leaves are moistened with a 10% sodium carbonate solution to liberate the free alkaloids. The basified material is then extracted exhaustively with diethyl ether.

-

Acidic Extraction: The ether extract is shaken with 5% hydrochloric acid. The alkaloids, including this compound, will form salts and move into the aqueous layer.

-

Liberation of Free Base: The acidic aqueous layer is separated and made strongly alkaline (pH > 10) with a 20% sodium hydroxide solution.

-

Final Extraction: The alkaline solution is then extracted with chloroform to recover the free this compound.

-

Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol allows for the separation of the individual alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify and isolate this compound.

Chemical Synthesis of this compound

A synthesis of this compound was reported by Rapoport and Jorgensen in 1949. The following protocol is a summary of their approach.

Materials:

-

N-methyl-α-pyrrolidone

-

Ethyl acetate

-

Sodium

-

Hydrochloric acid

-

Palladium on charcoal catalyst

-

Hydrogen gas

Procedure:

-

Claisen Condensation: N-methyl-α-pyrrolidone is condensed with ethyl acetate in the presence of sodium to form 1,3-bis(1-methyl-2-pyrrolidyl)-1,3-propanedione.

-

Hydrolysis and Decarboxylation: The resulting diketone is hydrolyzed and decarboxylated by refluxing with hydrochloric acid to yield 1,3-bis(1-methyl-2-pyrrolidyl)-2-propanone (this compound).

-

Purification: The synthesized this compound can be purified by vacuum distillation. The identity and purity can be confirmed by comparison with a natural sample and by the preparation of derivatives such as the dipicrate.

Biosynthesis of this compound

The biosynthesis of this compound in plants begins with the amino acid ornithine. The pathway involves several enzymatic steps leading to the formation of the pyrrolidine rings and their subsequent condensation.

The key steps in the biosynthesis of this compound are as follows:

-

Ornithine is methylated to N-methylornithine.

-

Decarboxylation of N-methylornithine yields N-methylputrescine.

-

Oxidation of the primary amino group of N-methylputrescine results in 4-methylaminobutanal.

-

Cyclization of 4-methylaminobutanal forms an N-methyl-Δ¹-pyrrolinium salt.

-

Condensation of the N-methyl-Δ¹-pyrrolinium salt with acetoacetyl-CoA produces hygrine.

-

Finally, a second condensation of hygrine with another molecule of the N-methyl-Δ¹-pyrrolinium salt yields this compound.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. From Tradition to Science: Chemical, Nutritional, and Cytotoxic Characterization of Erythroxylum coca from Indigenous Colombian Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of the chemical composition of Erythroxylum coca var. coca leaves collected in two ecological regions of Bolivia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Cuscohygrine: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuscohygrine, a pyrrolidine alkaloid found predominantly in the leaves of the coca plant (Erythroxylum coca), has a modest but significant place in the history of natural product chemistry. Overshadowed by its more famous and pharmacologically potent cousin, cocaine, this compound's discovery and isolation were nonetheless important milestones in the characterization of coca alkaloids. This technical guide provides an in-depth review of the historical context of this compound's discovery, a plausible reconstruction of the 19th-century isolation methodologies, its physicochemical properties, and its biosynthetic pathway.

Introduction

The late 19th century was a period of intense investigation into the chemical constituents of medicinal plants. The coca plant, long used by indigenous populations in South America for its stimulant and medicinal properties, was a prime target for European chemists.[1][2] While cocaine was the primary focus of this research, other minor alkaloids were also identified, contributing to a more complete understanding of the plant's complex chemical profile. Among these was this compound, a compound that, while not sharing the notorious psychoactive properties of cocaine, offers insights into the biosynthesis of tropane alkaloids and serves as a potential biomarker for coca leaf consumption.

Discovery and Historical Context

This compound was first isolated in 1889 by the German chemist Carl Liebermann.[1][2] Liebermann, a student of the renowned chemist Adolf von Baeyer, was a prominent figure in the field of organic chemistry, also known for his work on the synthesis of alizarin. His investigation into the alkaloids present in "Cusco leaves," a variety of coca leaves, led to the identification of a new compound which he named this compound. This discovery was part of a broader effort to catalogue the various alkaloids present in different species and varieties of the Erythroxylum genus.

Isolation Methodology: A 19th-Century Perspective

Plausible Experimental Protocol for the Isolation of this compound (circa 1889)

This protocol is a hypothetical reconstruction based on typical 19th-century methods.

Objective: To isolate this compound from dried coca leaves.

Materials:

-

Dried and powdered coca leaves (Erythroxylum coca)

-

Distilled water

-

A weak acid solution (e.g., dilute sulfuric acid or acetic acid)

-

A weak base solution (e.g., sodium carbonate or ammonia)

-

An organic solvent (e.g., diethyl ether or chloroform)

-

Filter paper and funnels

-

Separatory funnels

-

Distillation apparatus

Procedure:

-

Maceration and Acidic Extraction:

-

A large quantity of finely powdered coca leaves would be macerated in a large vessel with an acidified aqueous solution. This process would convert the alkaloids, which are basic, into their water-soluble salt forms.

-

The mixture would be stirred or agitated for an extended period to ensure complete extraction of the alkaloid salts into the aqueous phase.

-

-

Filtration:

-

The mixture would then be filtered to remove the solid plant material, yielding an acidic aqueous extract containing the alkaloid salts.

-

-

Basification and Liberation of Free Alkaloids:

-

The acidic extract would be transferred to a large separatory funnel. A weak base, such as sodium carbonate, would be added to neutralize the acid and convert the alkaloid salts back into their free base form. The free base alkaloids are generally less soluble in water and more soluble in organic solvents.

-

-

Liquid-Liquid Extraction with an Organic Solvent:

-

An immiscible organic solvent, such as diethyl ether, would be added to the basified aqueous solution in the separatory funnel.

-

The funnel would be shaken vigorously to facilitate the partitioning of the free base alkaloids from the aqueous layer into the organic layer.

-

The layers would be allowed to separate, and the lower aqueous layer would be drained off. The upper organic layer, now containing the alkaloids, would be collected. This process would likely be repeated multiple times to maximize the yield.

-

-

Solvent Evaporation and Crude Alkaloid Mixture:

-

The combined organic extracts would be subjected to distillation to remove the solvent, leaving behind a crude, oily mixture of coca alkaloids.

-

-

Fractional Distillation and Purification:

-

Given that this compound is an oil that can be distilled under vacuum, it is plausible that Liebermann employed fractional distillation to separate it from other alkaloids in the crude mixture.[1][2] This process would involve carefully heating the mixture under reduced pressure and collecting the fractions that distill at different temperatures.

-

This compound, being more volatile than some of the other coca alkaloids, could be isolated in one of the earlier fractions.

-

-

Characterization:

-

The isolated oily substance would then be subjected to further chemical and physical analysis to determine its properties. This would have included elemental analysis to determine its chemical formula, and observation of its physical state, solubility, and the formation of crystalline derivatives, such as the trihydrate, which melts at 40-41 °C.[1][2]

-

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₂O | [3] |

| Molar Mass | 224.35 g/mol | [2] |

| Appearance | Oily liquid | [1][2] |

| Melting Point (Trihydrate) | 40-41 °C | [1][2] |

| Boiling Point | Distillable under vacuum | [1][2] |

| Solubility in Water | Soluble | [1][2] |

| CAS Number | 454-14-8 | [3] |

Biosynthesis of this compound

This compound is biosynthesized in the coca plant from the amino acid L-ornithine. The pathway involves the formation of N-methyl-Δ¹-pyrrolinium cation as a key intermediate.

Experimental Workflows and Logical Relationships

The isolation of this compound from coca leaves follows a logical progression based on its chemical properties. The following diagram illustrates the general workflow of an acid-base extraction for alkaloids.

Conclusion

The discovery and isolation of this compound by Carl Liebermann in 1889 represent a notable, albeit less celebrated, chapter in the exploration of coca alkaloids. While lacking the profound physiological effects of cocaine, the study of this compound has contributed to our understanding of alkaloid biosynthesis and the chemical diversity of the Erythroxylum genus. The methodologies employed for its isolation, rooted in the classic principles of acid-base extraction, highlight the ingenuity of 19th-century chemists in navigating the complexities of natural product chemistry. This historical perspective remains valuable for researchers in natural product discovery and forensic science today.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cuscohygrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuscohygrine is a pyrrolidine alkaloid found predominantly in the leaves of plants from the Erythroxylum genus, most notably Erythroxylum coca, as well as in various species of the Solanaceae family.[1][2] Historically, it has been identified as a minor alkaloid accompanying cocaine.[1] While not as pharmacologically prominent as other coca alkaloids, this compound serves as a critical biomarker for distinguishing between the chewing of coca leaves and the abuse of purified cocaine in forensic and toxicological analyses.[3][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known and putative biological activities.

Physical and Chemical Properties

This compound is an oily liquid at room temperature under anhydrous conditions and is known to form a crystalline trihydrate.[1] It is miscible with water and soluble in various organic solvents.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₄N₂O | [6] |

| Molecular Weight | 224.34 g/mol | [6] |

| Appearance | Oily liquid (anhydrous), Colorless to pale yellow crystalline solid (hydrated) | [1][2] |

| Melting Point | 40-41 °C (trihydrate) | [1] |

| Boiling Point | 169-170 °C at 23 mmHg; 152 °C at 14 mmHg; 118-125 °C at 2 mmHg | [7] |

| Solubility | Soluble in water, alcohol, and slightly soluble in other organic solvents. | [1][2] |

| pKa (Strongest Basic) | 9.13 (Predicted) | [8] |

| LogP | 1.53 (Predicted) | [8] |

| CAS Number | 454-14-8 | [2] |

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Erythroxylum coca Leaves

This protocol outlines a standard procedure for the acid-base extraction of total alkaloids from coca leaves, followed by a chromatographic method for the purification of this compound.

Part A: Crude Alkaloid Extraction

-

Maceration:

-

Weigh 100 g of finely powdered, dried coca leaves and place them into a 1 L Erlenmeyer flask.

-

Add 500 mL of methanol to the flask, seal it, and allow it to macerate for 48 hours at room temperature with occasional agitation.[9]

-

-

Filtration and Concentration:

-

Filter the methanolic extract through filter paper to remove plant debris.

-

Wash the residue with an additional 100 mL of methanol and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a viscous residue.[9]

-

-

Acid-Base Extraction:

-

Dissolve the residue in 200 mL of 10% aqueous acetic acid.[10]

-

Transfer the acidic solution to a 1 L separatory funnel and wash it three times with 100 mL portions of dichloromethane to remove non-alkaloidal impurities. Discard the organic layers.[10]

-

Carefully basify the aqueous layer to a pH of 9-10 by the dropwise addition of concentrated ammonium hydroxide.[10]

-

Extract the liberated free-base alkaloids three times with 150 mL portions of dichloromethane.[10]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the dried extract and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.[10]

-

Part B: Purification of this compound by Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel (70-230 mesh) in the initial mobile phase (e.g., dichloromethane:methanol:ammonium hydroxide 95:5:0.5 v/v/v).

-

Pack a glass chromatography column with the slurry.

-

-

Sample Loading and Elution:

-

Dissolve the crude alkaloid extract in a minimal volume of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, by gradually increasing the percentage of methanol in the mobile phase.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) with Dragendorff's reagent for alkaloid visualization.[10]

-

-

Fraction Pooling and Concentration:

Protocol 2: Characterization of this compound

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: An Agilent 6890 GC coupled to a 5973N mass selective detector or equivalent.[13]

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[14]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]

-

Injection: 1 µL in splitless mode. Injector temperature: 250°C.[13]

-

Oven Temperature Program: Initial temperature of 70°C held for 3 minutes, then ramped at 25°C/min to 270°C and held for 3 minutes.[13]

-

Mass Spectrometer Parameters: Electron impact (EI) ionization at 70 eV.[3] Scan range of m/z 40-400.[14]

-

Expected Fragmentation: The mass spectrum of this compound is characterized by a low abundance molecular ion (m/z 224) and prominent fragments at m/z 140, 98, 84 (base peak), and 42.[8][14]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker AMX 400 spectrometer or equivalent.[15]

-

Sample Preparation: Dissolve the purified this compound in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the N-methyl groups, the pyrrolidine ring protons, and the methylene protons of the acetone bridge.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum should reveal signals for the carbonyl carbon, the carbons of the two pyrrolidine rings, and the N-methyl carbons.[16]

C. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the oily this compound can be prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet can be made if the sample is solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions: Look for characteristic absorption bands for C-H stretching (aliphatic), C=O stretching (ketone), and C-N stretching.

Chemical Synthesis

The total synthesis of this compound has been achieved through various routes. A common approach involves the condensation of two molecules of a γ-methylaminobutyraldehyde equivalent with a three-carbon unit like acetone dicarboxylic acid.[17] A more recent enantioselective synthesis of (+)-dihydrothis compound, a precursor to this compound, utilizes a ruthenium-catalyzed tandem ring rearrangement metathesis as a key step.[1][9] The final step to obtain this compound from dihydrothis compound is an oxidation reaction, for example, using Jones reagent.[1]

Biological Activity and Signaling Pathways

The primary established biological role of this compound is as a biomarker. Its presence in biological samples is indicative of coca leaf consumption rather than the use of processed cocaine, as it is largely removed during the illicit purification process.[3][5][18]

Recent in silico studies have suggested that this compound may act as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[8][19] This predicted interaction is based on molecular docking studies and suggests that this compound's pyrrolidine rings may interact with key residues in the binding pocket of the receptor.[19] However, this hypothesis awaits experimental validation through in vitro and in vivo studies. If confirmed, this could implicate this compound in the modulation of cholinergic signaling pathways, which are crucial for cognitive functions such as learning and memory.[20][21][22]

Visualizations

Caption: Biosynthetic pathway of this compound from ornithine.

Caption: Predicted interaction of this compound with the nicotinic acetylcholine receptor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Hygrine and this compound as possible markers to distinguish coca chewing from cocaine abuse in workplace drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of hygrine and this compound as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behaviour of hygrine and this compound in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Total synthesis of (+)-dihydrothis compound and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 13. 1H- and 13C-NMR spectroscopic studies of selected quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. auremn.org.br [auremn.org.br]

- 16. zin.ru [zin.ru]

- 17. scispace.com [scispace.com]

- 18. Behaviour of hygrine and this compound in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse - Asociación Toxicológica Argentina [toxicologia.org.ar]

- 19. researchgate.net [researchgate.net]

- 20. A novel pharmacological activity of caffeine in the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Interaction of choline with nicotinic and muscarinic cholinergic receptors in the rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Cuscohygrine molecular formula and molar mass

An In-Depth Technical Guide to Cuscohygrine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pyrrolidine alkaloid this compound, focusing on its fundamental chemical properties, historical experimental protocols for its isolation, and its biosynthetic pathway.

Core Chemical and Physical Properties

This compound is a naturally occurring alkaloid predominantly found in the leaves of the coca plant (Erythroxylum coca) and can also be isolated from various species within the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura species.[1][2] It typically co-exists with other, more potent alkaloids like cocaine and atropine.[1][2] First isolated by Carl Liebermann in 1889, this compound is characterized as an oily liquid that is soluble in water and can only be distilled in a vacuum without decomposition.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₂O | [1][2][3][4][5][6][7][8] |

| Molar Mass | 224.34 g/mol | [1][2][4][5][6][8] |

| CAS Number | 454-14-8 | [1][5][6][7] |

| Appearance | Oily liquid; colorless to pale yellow crystalline solid | [1][3][6] |

| Melting Point | 40–41 °C (trihydrate) | [1][8] |

| Solubility | Soluble in water, alcohol, ether, benzene | [1][3][6] |

| IUPAC Name | 1-[(2R)-1-Methylpyrrolidin-2-yl]-3-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one | [1] |

Experimental Protocols and Methodologies

Isolation from Coca Leaves (Liebermann Method)

The foundational protocol for the isolation of this compound was established by Carl Liebermann in 1889. While detailed modern laboratory procedures would require further optimization, the historical methodology provides a basis for its extraction.

Objective: To isolate this compound from coca leaves where it is present as an accompanying alkaloid to cocaine.

Methodology:

-

Source Material: Coca leaves (also known as Cusco-leaves) are obtained.[1]

-

Initial Extraction: An acid-base extraction is typically employed to separate alkaloids from the plant matrix. The powdered leaves are treated with a basic solution to free the alkaloids from their salt forms, followed by extraction with an organic solvent.

-

Separation of Alkaloids: The crude extract contains a mixture of alkaloids, including cocaine and hygrine. This compound is separated from these components. Historically, this involved fractional distillation under vacuum, as this compound is an oil that would decompose at atmospheric pressure.[1][2]

-

Purification: The fraction containing this compound is collected. Further purification can be achieved through the formation of its crystalline trihydrate, which forms upon exposure to water and melts at 40-41°C.[1][2] This allows for separation from other non-crystalline impurities.

Biosynthesis Pathway

The formation of this compound in plants follows a specific biosynthetic pathway originating from the amino acid ornithine.[1][9] Understanding this pathway is critical for metabolic engineering and synthetic biology applications.

Precursor: L-Ornithine

Key Steps:

-

Methylation and Decarboxylation: Ornithine undergoes methylation to form N-methylornithine. Subsequent decarboxylation yields N-methylputrescine.[1]

-

Oxidation and Cyclization: The primary amino group of N-methylputrescine is oxidized, resulting in 4-methylaminobutanal. This intermediate then spontaneously cyclizes to form an N-methyl-Δ¹-pyrrolinium salt.[1]

-

Formation of Hygrine: The N-methyl-Δ¹-pyrrolinium salt undergoes a condensation reaction with acetoacetyl coenzyme A, which yields the related alkaloid, hygrine.[1]

-

Final Condensation to this compound: The pathway culminates in the condensation of a hygrine molecule with a second molecule of the N-methyl-Δ¹-pyrrolinium salt to form the final this compound structure.[1]

Visualized Workflow: this compound Biosynthesis

The following diagram illustrates the biosynthetic pathway from the precursor L-Ornithine to the final product, this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. CAS 454-14-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C13H24N2O | CID 1201543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [drugfuture.com]

- 7. This compound [webbook.nist.gov]

- 8. Cuskhygrine | C13H24N2O | CID 441070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biosynthesis of cocaine and this compound in Erythroxylon coca - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Biological Activity of Cuscohygrine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuscohygrine is a pyrrolidine alkaloid naturally occurring in a variety of plants, most notably those of the Erythroxylum (coca) and Solanaceae families.[1] While historically utilized as a biomarker to differentiate between the chewing of coca leaves and the abuse of processed cocaine, recent computational studies have illuminated its potential for broader pharmacological applications.[2][3][4] This document provides a comprehensive technical overview of the current state of research into the biological activities of this compound. It consolidates findings from in silico and limited in vitro studies, details relevant experimental protocols, and outlines potential mechanisms of action. The available data, primarily from computational modeling, suggests that this compound may act as a nicotinic acetylcholine receptor (nAChR) agonist, a dual acetylcholinesterase (AChE) inhibitor, and a potential antiviral agent against SARS-CoV-2.[2][5][6] However, a significant gap exists in experimental validation, presenting a clear opportunity for future research and development.

Introduction

This compound (C₁₃H₂₄N₂O) is a symmetrical alkaloid characterized by two N-methyl-pyrrolidine rings linked by a three-carbon chain with a central ketone group.[1] It is found alongside other alkaloids, such as hygrine, atropine, and cocaine, in plants like Erythroxylum coca, Atropa belladonna, and Withania somnifera.[1][6] Unlike its more famous counterparts, the specific biological activities of this compound have been less thoroughly investigated.[7][8] Its primary role in forensic science has been as a stable marker for the consumption of whole coca leaves, as it is typically removed during the illicit production of cocaine.[3] This guide synthesizes the emerging, albeit predominantly computational, evidence for its therapeutic potential.

Biosynthesis Pathway

The biosynthesis of this compound originates from the amino acid L-ornithine. The pathway involves the formation of a key intermediate, the N-methyl-Δ¹-pyrrolinium cation, which serves as the fundamental building block. Two of these units condense with acetoacetyl-CoA to ultimately form the dimeric structure of this compound.[1][9]

Caption: The biosynthetic pathway of this compound from L-ornithine.

Potential Biological Activities & Mechanisms of Action

The majority of data on this compound's bioactivity stems from in silico molecular docking and simulation studies. These computational predictions provide a strong foundation for targeted experimental validation.

Neurological Activity

Nicotinic Acetylcholine Receptor (nAChR) Agonism: Computational studies on bioactive compounds from Withania somnifera have identified this compound as a potential agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[6] The RS-cuscohygrine stereoisomer exhibited a particularly high binding energy.[6] Agonism of nAChRs can enhance cholinergic neurotransmission, a mechanism relevant to improving cognitive function and potentially treating neurodegenerative disorders like Alzheimer's disease.[6]

Caption: Proposed signaling pathway for this compound as a nAChR agonist.

Acetylcholinesterase (AChE) Inhibition: In silico analysis of phytochemicals in Commiphora myrrha suggests that this compound may act as a dual inhibitor of acetylcholinesterase (AChE).[5] The modeling indicates that it can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[5] Such dual inhibition is a sought-after property in drugs for Alzheimer's disease, as it can both prevent the breakdown of acetylcholine and inhibit Aβ peptide aggregation.

Antiviral Activity

Molecular docking studies have proposed this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[2][5] The main protease is essential for viral replication, making it a prime target for antiviral drugs. The computational results suggest a strong binding affinity, though this has not yet been confirmed through in vitro enzymatic assays or cell-based viral replication studies.[2]

Quantitative Data Summary

The available quantitative data on this compound's bioactivity is limited and primarily derived from computational predictions. Experimental data for the purified compound is largely absent from the literature.

Table 1: In Silico Bioactivity Data for this compound

| Target Protein | Study Type | Predicted Activity | Quantitative Value | Source |

|---|---|---|---|---|

| Neuronal nAChR | Molecular Docking / MM-GBSA | Agonism | -74.09 kcal/mol (Binding Energy) | [6] |

| Acetylcholinesterase (AChE) | Molecular Docking | Dual Inhibition | Not specified for pure compound | [5] |

| SARS-CoV-2 Mpro | Molecular Docking | Inhibition | Not specified |[2][5] |

Table 2: In Vitro Bioactivity Data for this compound-Containing Extracts

| Plant Source | Extract Type | Target | Activity | Quantitative Value | Source |

|---|---|---|---|---|---|

| Commiphora myrrha | Methanol | Acetylcholinesterase | Inhibition | 17-29% | [5] |

| Quercus coccifera | Methanol / Water | S. aureus, P. aeruginosa | Antimicrobial | MIC <30 µg/mL |[10] |

Note: The data in Table 2 is for crude extracts which contain a mixture of phytochemicals, including alkaloids. The activity cannot be solely attributed to this compound.

Experimental Methodologies

Detailed protocols for assessing the bioactivity of purified this compound are not available. The following sections describe generalized and standard protocols relevant to the study of alkaloids.

General Workflow for Bioactivity Screening

The process of investigating a plant-derived compound like this compound follows a logical progression from extraction to purified analysis.

Caption: A generalized experimental workflow for natural product research.

Alkaloid Extraction and Isolation Protocol

This protocol provides a general method for extracting alkaloids from dried plant material.[11]

-

Maceration/Sonication: Macerate 10g of powdered, dried plant material in 100 mL of methanol for 24-48 hours, or sonicate for 30 minutes.

-

Filtration: Filter the mixture to separate the liquid extract from the solid plant residue.

-

Solvent Evaporation: Remove the methanol from the filtrate using a rotary evaporator at 40°C under reduced pressure to yield a crude extract.

-

Acid-Base Extraction:

-

Dissolve the crude extract in 50 mL of 2% sulfuric acid.

-

Wash the acidic solution with 3x50 mL of diethyl ether or chloroform in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

-

Extract the now basic aqueous solution with 3x50 mL of chloroform. The protonated alkaloids will become free bases and move into the organic layer.

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a purified alkaloid mixture.

-

-

Chromatographic Purification: Subject the purified mixture to column chromatography or preparative HPLC to isolate individual alkaloids like this compound.

Qualitative Alkaloid Detection (Dragendorff's Test)

This is a rapid screening test to confirm the presence of alkaloids in an extract.[12][13]

-

Sample Preparation: Dissolve a small amount of the extract in 2 mL of 1% HCl.

-

Reagent Addition: Add a few drops of Dragendorff's reagent (solution of potassium bismuth iodide).

-

Observation: The formation of a reddish-brown precipitate indicates a positive result for alkaloids.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This standard spectrophotometric assay can be used to experimentally validate the in silico prediction of AChE inhibition.

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Acetylcholinesterase (AChE) enzyme, Tris-HCl buffer (pH 8.0).

-

Procedure:

-

In a 96-well plate, add 25 µL of a solution of this compound at various concentrations.

-

Add 125 µL of DTNB solution and 25 µL of ATCI solution.

-

Initiate the reaction by adding 25 µL of the AChE enzyme solution.

-

Incubate at 37°C and measure the absorbance at 412 nm at regular intervals.

-

-

Principle: AChE hydrolyzes ATCI to thiocholine. Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is proportional to AChE activity. An inhibitor will slow this rate.

-

Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion and Future Directions

The current body of research on this compound suggests a promising, yet largely unexplored, pharmacological potential. While its role as a forensic biomarker is well-established, its predicted activities as a nAChR agonist, AChE inhibitor, and antiviral agent are compelling avenues for drug discovery, particularly in the fields of neurodegeneration and infectious disease.

The critical next step is to move beyond computational models and conduct rigorous experimental validation. Future research should prioritize:

-

In Vitro Validation: Performing enzymatic and receptor binding assays with purified this compound to confirm the in silico predictions and determine key quantitative parameters (IC₅₀, Ki, EC₅₀).

-

Cell-Based Assays: Evaluating the activity of this compound in relevant cell models to assess its effects on neuronal cells or viral replication.

-

Pharmacokinetic and Toxicological Profiling: Determining the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of this compound to evaluate its potential as a drug candidate.[7]

-

In Vivo Studies: If in vitro results are promising, progressing to animal models to assess efficacy and safety.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and potentially develop novel leads from this historically overlooked alkaloid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Behaviour of hygrine and this compound in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of hygrine and this compound as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. CAS 454-14-8: this compound | CymitQuimica [cymitquimica.com]

- 8. Biological activity of the alkaloids of Erythroxylum coca and Erythroxylum novogranatense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy this compound | 454-14-8 [smolecule.com]

- 10. veterinaryworld.org [veterinaryworld.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. biologydiscussion.com [biologydiscussion.com]

- 13. m.youtube.com [m.youtube.com]

Potential Pharmacological Effects of Cuscohygrine: A Technical Guide for Researchers

Introduction

Cuscohygrine is a pyrrolidine alkaloid found predominantly in the leaves of the coca plant (Erythroxylum coca) and has also been identified in other plants, including those from the Solanaceae family such as Atropa belladonna and Datura species.[1] Historically, its presence has been primarily utilized as a biomarker to distinguish between the chewing of coca leaves and the illicit use of cocaine, as it is not typically found in processed cocaine.[2][3] While the pharmacological profile of many alkaloids from these plants is well-documented, the specific biological activities and mechanisms of action of this compound remain largely unexplored in experimental settings.[4]

This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its hypothesized pharmacological effects derived from computational studies and outlining detailed experimental protocols that can be employed to validate these predictions. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this natural compound.

Hypothesized Pharmacological Effects (Based on in silico Studies)

Recent computational research has identified several potential biological targets for this compound, suggesting avenues for future pharmacological investigation. It is crucial to note that these findings are predictive and require experimental validation.

Acetylcholinesterase (AChE) Inhibition

An in silico study has proposed that this compound may act as a dual inhibitor of acetylcholinesterase (AChE). The study suggests that this compound may interact with both the catalytic triad and the peripheral anionic site (PAS) of the enzyme through hydrophobic interactions and hydrogen bonds.[5] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

Another computational study has suggested that this compound, found in Withania somnifera, may function as a nicotinic acetylcholine receptor (nAChR) agonist.[5][6] This finding indicates a potential role for this compound in modulating cholinergic neurotransmission, which could have implications for cognitive function and neurodegenerative diseases.

Antiviral Activity against SARS-CoV-2

Molecular docking and simulation studies have identified this compound as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2.[5][7] The main protease is a critical enzyme in the life cycle of the virus, making it a prime target for antiviral drug development. These in silico results suggest that this compound could be investigated as a potential antiviral agent.

Biosynthesis of this compound

The biosynthesis of this compound begins with the amino acid ornithine. The pathway involves several enzymatic and spontaneous reactions, as illustrated in the diagram below.[1]

Proposed Experimental Workflow for Pharmacological Investigation

To experimentally validate the hypothesized pharmacological effects of this compound, a structured workflow is proposed. This workflow encompasses initial screening followed by more detailed characterization of the compound's activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate the potential pharmacological effects of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[8][9]

a. Reagents and Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

b. Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 15 mM ATCI solution in deionized water.

-

Prepare a 10 mM DTNB solution in 0.1 M phosphate buffer (pH 7.0).

-

Prepare a working solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer) and make serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the this compound solution at various concentrations. For the control (100% activity), add 20 µL of the solvent.

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

-

Add 20 µL of the AChE enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC50 value (the concentration of this compound that inhibits 50% of AChE activity) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for nAChRs.[10]

a. Reagents and Materials:

-

Cell membranes prepared from a cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y cells) or from brain tissue.

-

Radioligand specific for nAChRs (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash buffer (ice-cold binding buffer).

-

Unlabeled nAChR ligand for determining non-specific binding (e.g., nicotine or carbamoylcholine).

-

This compound (test compound).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

b. Experimental Protocol:

-

Assay Setup:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In microcentrifuge tubes or a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the unlabeled ligand.

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

-

Incubation:

-

The final assay volume is typically 200-500 µL.

-

Incubate the reactions at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters, which have been pre-soaked in wash buffer.

-

Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding at each this compound concentration is calculated.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This is a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of the SARS-CoV-2 main protease.[11][12]

a. Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro.

-

Fluorogenic Mpro substrate (e.g., a peptide with a fluorescent reporter and a quencher).

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

This compound (test compound).

-

Known Mpro inhibitor as a positive control (e.g., GC376).

-

384-well black microplate.

-

Fluorescence plate reader.

b. Experimental Protocol:

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add a small volume (e.g., 1 µL) of the this compound solution or positive control. For the negative control, add the solvent.

-

-

Enzyme and Substrate Addition:

-

Add the Mpro enzyme solution to each well (except for no-enzyme controls).

-

Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET substrate.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of increase in fluorescence) for each concentration of this compound.

-

Calculate the percentage of inhibition relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Conclusion

While this compound has been primarily studied in the context of forensic toxicology, emerging in silico evidence suggests it may possess interesting pharmacological properties, including acetylcholinesterase inhibition, nicotinic acetylcholine receptor agonism, and antiviral activity against SARS-CoV-2. The lack of experimental data highlights a significant gap in our understanding of this alkaloid. The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically investigate these hypothesized activities. Such studies are essential to unlock the potential therapeutic applications of this compound and to contribute to the broader field of natural product-based drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Behaviour of hygrine and this compound in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Cuscohygrine's Role in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuscohygrine, a pyrrolidine alkaloid found in the leaves of Erythroxylum coca and plants such as Withania somnifera, has historically been utilized primarily as a biomarker to differentiate between the chewing of coca leaves and the illicit use of cocaine.[1][2] However, recent computational studies have begun to shed light on its potential, though largely unverified, role within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's interactions with CNS targets, based predominantly on in silico research. It aims to serve as a foundational resource for researchers and professionals in drug development by summarizing putative mechanisms of action, presenting computational binding data, and outlining potential signaling pathways. The significant gaps in experimental data are highlighted to underscore the need for future in vitro and in vivo validation.

Introduction

This compound is a minor alkaloid that co-occurs with more pharmacologically prominent compounds like cocaine in coca leaves and atropine in certain Solanaceae species.[3] Chemically, it is characterized by two N-methylpyrrolidine rings linked by a ketone bridge.[4] While its presence is well-established in forensic and ethnobotanical contexts, its neuropharmacological profile remains largely unexplored.[4][5] This document synthesizes the nascent computational evidence suggesting potential CNS activity and provides a framework for future experimental investigation.

Putative Mechanisms of Action in the CNS

The current understanding of this compound's role in the CNS is primarily derived from computational modeling and docking studies. These non-experimental approaches suggest two main areas of potential activity: the cholinergic system and pathways related to neurodegenerative diseases.

Cholinergic System Modulation

In silico analyses propose that this compound may act as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[6] This is a significant finding, as nAChRs are critical ligand-gated ion channels in the CNS involved in cognitive functions such as learning and memory.[6] Agonism at these receptors could theoretically enhance cholinergic neurotransmission, a mechanism often targeted in the development of cognitive enhancers.

Furthermore, computational studies have suggested that this compound may exhibit anti-acetylcholinesterase (AChE) activity.[1] By inhibiting the enzyme that breaks down acetylcholine, this compound could potentially increase the synaptic availability of this neurotransmitter.

Interaction with Alzheimer's Disease-Related Targets

Network pharmacology and molecular docking studies have identified a potential interaction between this compound and the Amyloid Precursor Protein (APP).[7] The processing of APP is a key event in the pathogenesis of Alzheimer's disease. While the functional consequence of this predicted binding is unknown, it points towards a possible role for this compound in modulating pathways relevant to neurodegeneration.[7]

Quantitative Data: Computational Binding Affinities

It is critical to reiterate that to date, there is a lack of published in vitro or in vivo experimental data quantifying the binding affinity (e.g., Ki, IC50) or efficacy (e.g., EC50) of this compound at CNS targets. The data available are from in silico molecular docking studies, which predict the binding energy between a ligand and a protein.

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Study Type | Reference |

| Neuronal Nicotinic Acetylcholine Receptor (nAChR) | RS-cuscohygrine | -74.09 | Molecular Docking & MM-GBSA | [6] |

| Amyloid Precursor Protein (APP) | This compound | -4.73 | Molecular Docking | [7] |

Note: These values are theoretical and require experimental validation.

Proposed Signaling Pathways

Based on the computational findings, two primary signaling pathways can be hypothesized for this compound's action in the CNS.

Proposed Cholinergic Signaling Pathway

If this compound acts as a nAChR agonist, it would bind to these receptors on postsynaptic neurons, leading to the opening of the ion channel and subsequent neuronal depolarization. This would mimic the action of acetylcholine, potentially enhancing cognitive processes.

Caption: Proposed mechanism of this compound as a nAChR agonist.

Logical Flow of a Molecular Docking Experiment

The data presented in this guide were generated through computational methods. The following diagram illustrates the typical workflow for such an in silico experiment.

Caption: A typical workflow for a molecular docking experiment.

Experimental Protocols

As there is a scarcity of published experimental studies on the neuropharmacology of this compound, this section outlines a standard, generalized protocol for an in vitro radioligand binding assay, which would be a crucial first step in validating the in silico findings.[8]

Radioligand Binding Assay for CNS Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for a specific CNS receptor (e.g., nAChR subtypes).

Materials:

-

Cell membranes prepared from cell lines expressing the human recombinant receptor of interest.

-

Radioligand specific for the target receptor (e.g., [³H]-Epibatidine for nAChRs).

-

This compound (test compound).

-

Non-specific binding inhibitor (e.g., Nicotine for nAChRs).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer. For determining non-specific binding, a high concentration of the non-specific inhibitor is used instead of this compound.

-

Equilibration: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

The current body of evidence, while almost exclusively computational, suggests that this compound may have a pharmacological role in the central nervous system, particularly in modulating the cholinergic system. The predicted interactions with nAChRs and APP open up intriguing possibilities for its potential as a lead compound in the development of therapies for cognitive disorders or neurodegenerative diseases.[6][7]

However, it is imperative to move beyond computational models. The immediate future of this compound research should focus on rigorous experimental validation. Key next steps include:

-

In Vitro Validation: Conducting radioligand binding assays to confirm and quantify the affinity of this compound for various CNS receptors, especially nAChR subtypes.[8] Functional assays (e.g., calcium flux, patch-clamp electrophysiology) are needed to determine if it acts as an agonist, antagonist, or modulator.[8]

-

Enzyme Inhibition Assays: Experimentally verifying the predicted inhibitory activity on acetylcholinesterase.

-

In Vivo Studies: Should in vitro activity be confirmed, studies in animal models would be essential to investigate its pharmacokinetic profile, blood-brain barrier permeability, and potential effects on behavior, cognition, and neuropathological markers.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 454-14-8 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Network pharmacological evaluation of Withania somnifera bioactive phytochemicals for identifying novel potential inhibitors against neurodegenerative disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Cuscohygrine: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuscohygrine is a pyrrolidine alkaloid found predominantly in plants of the Erythroxylaceae and Solanaceae families. It is a notable secondary metabolite in Erythroxylum coca and is also present in various species of Atropa and Datura. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and characterization. Quantitative data on its prevalence in different plant species are systematically presented. Furthermore, this guide illustrates key pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development and natural product chemistry.

Natural Sources and Occurrence

This compound is primarily found in two major plant families: Erythroxylaceae and Solanaceae.[1][2] It often co-occurs with other alkaloids, such as cocaine in coca plants and atropine in deadly nightshade.[1][2]

Erythroxylaceae Family

The most well-known source of this compound is the coca plant (Erythroxylum coca), where it is one of the major alkaloids alongside cocaine.[1] It was first isolated from "Cusco-leaves" in 1889 by Carl Liebermann.[1][2]

Solanaceae Family

This compound is also found in several species within the Solanaceae family, including:

-

Datura species , such as Datura stramonium (Jimsonweed) and Datura innoxia.[2][4]

-

Mandragora autumnalis (Mandrake)[5]

Other Occurrences

The alkaloid has also been reported in the genus Convolvulus.[5]

Quantitative Occurrence of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the analytical method used for quantification.

| Plant Species | Family | Plant Part | This compound Content (% of dry weight) | Analytical Method |

| Erythroxylum coca var. coca | Erythroxylaceae | Leaves | 0.21 - 0.23% | HPLC |

| Erythroxylum coca | Erythroxylaceae | Leaves | 0.25% | GC |

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid L-ornithine. The pathway involves several enzymatic steps leading to the formation of the characteristic pyrrolidine rings.

The key steps in the biosynthesis of this compound are:[1][2]

-

Methylation and Decarboxylation of Ornithine: L-ornithine is first methylated to form N-methylornithine, which is then decarboxylated to yield N-methylputrescine.

-

Oxidation and Cyclization: N-methylputrescine undergoes oxidation of its primary amino group to form 4-methylaminobutanal. This intermediate then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

-

Formation of Hygrine: The N-methyl-Δ¹-pyrrolinium cation condenses with acetoacetyl-CoA to produce hygrine.

-

Formation of this compound: Finally, a second molecule of the N-methyl-Δ¹-pyrrolinium cation condenses with hygrine to yield this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound from plant materials.

Extraction of Total Alkaloids from Erythroxylum coca Leaves

-

Sample Preparation: Air-dry and hand-crush 1.0-4.0 g of Erythroxylum coca leaves.

-

Extraction: Reflux the crushed leaves in 50-200 mL of 95% ethanol at 70°C for 30 minutes.

-

Filtration: Filter the extract through filter paper to remove solid plant material.

-

Solvent Removal: Remove the ethanol from the filtrate by rotary evaporation at 60°C under vacuum.

-

Acid-Base Partitioning:

-

Redissolve the residue in 50 mL of chloroform and transfer to a separatory funnel.

-

Add 50 mL of 10% acetic acid to the separatory funnel. Shake vigorously and allow the layers to separate. The protonated alkaloids will move to the aqueous layer.

-

Discard the chloroform layer containing non-alkaloidal compounds.

-

Wash the aqueous layer with two additional 50 mL portions of chloroform, discarding the organic layer each time.

-

Basify the aqueous layer to a pH of 9-10 by the dropwise addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids from the basified aqueous solution with three 50 mL portions of chloroform.

-

Combine the chloroform extracts.

-

-

Drying and Concentration: Dry the combined chloroform extract over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract containing this compound.

-

Sample Preparation: Weigh 100 g of finely powdered, dried Erythroxylum coca leaves and place them in a 1 L Erlenmeyer flask.

-

Maceration: Add 500 mL of methanol to the flask. Seal the flask and let it stand for 48 hours at room temperature with occasional shaking.

-

Filtration: Filter the mixture and wash the residue with an additional 100 mL of methanol. Combine the filtrates.

-

Concentration: Concentrate the combined methanolic extract under reduced pressure at 40°C using a rotary evaporator to obtain a viscous residue.

-

Acid-Base Extraction: Follow the acid-base partitioning steps as described in Method A (step 5).

Solid-Phase Extraction (SPE) for this compound

This protocol is suitable for cleaning up extracts before chromatographic analysis.

-

Cartridge: OASIS® HLB SPE cartridge.

-

Conditioning: Condition the cartridge with 2.0 mL of methanol followed by 2.0 mL of ultrapure water.

-

Loading: Dissolve the crude alkaloid extract in a suitable solvent and adjust the pH to approximately 9.2 with a borate buffer. Load the sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 2.0 mL of 5.0% (v/v) methanol in ultrapure water to remove polar impurities. Dry the cartridge under vacuum for 10 minutes.

-

Elution: Elute the alkaloids first with 2.0 mL of methanol, followed by 2.0 mL of 2.0% (v/v) acetic acid in methanol.

-

Final Preparation: Evaporate the eluent under a stream of nitrogen at 40°C. Reconstitute the dried extract in a suitable solvent for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: Weak cation exchange (WCX) column.

-

Mobile Phase: A mixture of methanol and 0.05 M potassium dihydrogen phosphate (KH₂PO₄) buffer (pH 7.0) in a 75:25 (v/v) ratio.

-

Flow Rate: 1.2 mL/min.

-

Detection: UV detection at 220 nm.

-

Retention Time: Under these conditions, the approximate retention time for this compound is 4.5 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Column: HP5-MS capillary column (30 m length x 250 µm internal diameter, 0.5 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C (Note: this compound can be susceptible to thermal degradation, so optimization of the injector temperature is crucial).

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 3 minutes.

-

Ramp: Increase to 270°C at a rate of 25°C/min.

-

Hold: Hold at 270°C for 7 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 250°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Characteristic Ions: m/z 84 (base peak), 42, 98, 140, 209, and 224 (molecular ion).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

-

Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

¹H NMR: This spectrum would be expected to show signals corresponding to the N-methyl groups, the methylene protons of the two pyrrolidine rings, and the protons of the acetone bridge. The integration of these signals would confirm the number of protons in each environment.

-

¹³C NMR: This spectrum would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the acetone bridge, the carbons of the pyrrolidine rings, and the N-methyl carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, confirming the overall structure of this compound and differentiating it from its isomers.

References

Cuscohygrine in Atropa belladonna: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropa belladonna, commonly known as deadly nightshade, is a perennial herbaceous plant of the Solanaceae family. It is renowned for its rich content of tropane alkaloids, which have significant pharmacological applications. While the primary alkaloids, atropine and scopolamine, are well-studied for their anticholinergic properties, the plant also synthesizes a variety of minor alkaloids. Among these is cuscohygrine, a pyrrolidine alkaloid. This technical guide provides an in-depth overview of the presence, biosynthesis, and analytical considerations of this compound in Atropa belladonna.[1]

Presence and Distribution of this compound

This compound is a recognized constituent of Atropa belladonna, typically occurring alongside the more abundant tropane alkaloids.[1][2] While its presence is qualitatively confirmed in various parts of the plant, including the roots, specific quantitative data on the concentration of this compound in the leaves, stems, roots, and fruits of Atropa belladonna is not extensively documented in publicly available literature. Research has predominantly focused on the quantification of atropine and scopolamine due to their higher concentrations and established pharmaceutical relevance.

For context, the concentrations of the major alkaloids, atropine and scopolamine, in different parts of Atropa belladonna are presented in Table 1. It is important to note that alkaloid content can vary significantly based on factors such as plant age, geographical location, and environmental conditions.[3]

Table 1: Quantitative Data for Major Alkaloids in Atropa belladonna

| Plant Part | Alkaloid | Concentration (% dry weight) | Reference |

| Wild Plant | |||

| Roots | Total Alkaloids | 8.06% | |

| Leaves | Total Alkaloids | 2.88% | |

| Stem | Total Alkaloids | 1.42% | |

| Cultivated Plant | |||

| Roots | Total Alkaloids | 3.3% | |

| Leaves | Total Alkaloids | 1.76% | |

| Stem | Total Alkaloids | 1.42% | |

| Seeds | Total Alkaloids | 4.82% | |

| Wild Type Plant | |||

| Roots | Hyoscyamine | 0.053% | [3] |

| Anisodamine | 0.050% | [3] | |

| Scopolamine | 0.027% | [3] | |

| Leaves | Hyoscyamine | 0.092% | [3] |

| Anisodamine | 0.009% | [3] | |

| Scopolamine | 0.032% | [3] |

Biosynthesis of this compound

The biosynthesis of this compound in Atropa belladonna originates from the amino acid ornithine. The pathway involves a series of enzymatic reactions, including methylation, decarboxylation, oxidation, and condensation steps. A diagrammatic representation of this pathway is provided below.

Experimental Protocols

Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of alkaloids from Atropa belladonna plant material.

Materials:

-

Dried and powdered plant material (leaves, roots, stems)

-

Methanol

-

Chloroform

-

Ammonia solution (25%)

-

Sulphuric acid (1 N)

-

Anhydrous sodium sulfate

-

Ultrasonic bath

-